[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
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Overview
Description
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is a piperidine derivative that has been modified with a morpholine and a pyrimidine group. The synthesis of this compound has been achieved through a multi-step process that involves the use of various reagents and reaction conditions.
Mechanism Of Action
The mechanism of action of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to bind to certain proteins and block their activity, leading to downstream effects on cellular signaling pathways. The specific targets of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone vary depending on the context of the research, but may include kinases, phosphatases, and G protein-coupled receptors.
Biochemical And Physiological Effects
The biochemical and physiological effects of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone are dependent on the specific targets that it inhibits. In general, this compound has been shown to modulate cellular signaling pathways and affect processes such as cell proliferation, differentiation, and apoptosis. Additionally, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has been shown to have anti-inflammatory and anti-tumor effects in some studies.
Advantages And Limitations For Lab Experiments
The advantages of using [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone in lab experiments include its specificity for certain targets, its ability to modulate cellular signaling pathways, and its potential applications in drug development. However, there are also limitations to using this compound, including its potential toxicity and the need for careful dosing and administration in experiments.
Future Directions
There are many potential future directions for research involving [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone. Some possible areas of investigation include the development of new drugs and therapies based on the compound, the identification of new targets for inhibition, and the study of its effects on various biological processes. Additionally, further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments and clinical applications.
Synthesis Methods
The synthesis of [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone involves a multi-step process that begins with the reaction of 5-bromopyrimidine-2-carboxylic acid with thionyl chloride to form 5-bromopyrimidine-2-carbonyl chloride. This intermediate is then reacted with 1-(4-morpholinyl)-4-piperidinone to form the desired product. The reaction conditions involve the use of various solvents, reagents, and catalysts to achieve high yields and purity of the compound.
Scientific Research Applications
[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has potential applications in scientific research as a tool compound for studying various biological processes. This compound has been shown to inhibit the activity of certain enzymes and receptors, making it useful for studying their roles in cellular signaling pathways. Additionally, [3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone has been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN4O3/c16-13-8-17-14(18-9-13)23-11-12-2-1-3-20(10-12)15(21)19-4-6-22-7-5-19/h8-9,12H,1-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOFWPSHBCNZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N2CCOCC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)morpholine |
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